molecular formula C11H11FO2 B8344641 Dimethylacrylate 4-fluorophenyl ester

Dimethylacrylate 4-fluorophenyl ester

Cat. No. B8344641
M. Wt: 194.20 g/mol
InChI Key: QVDCRQFILQYSQS-UHFFFAOYSA-N
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Patent
US07579469B2

Procedure details

To a solution of the 4-fluorophenol (25.3 g) and dimethylacryloyl chloride (25.9 g) in diisopropyl ether (500 mL) cooled in an ice bath was added triethylamine (35 mL) dropwise over a period of 20 minutes. After 1 hour, the reaction mixture was washed with water and brine, dried over sodium sulfate, and the organic solvent was evaporated in vacuo to give crude ester. Distillation under vacuum gave dimethylacrylate 4-fluorophenyl ester (38.20 g, 87%).
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH3:9][C:10]([CH3:15])=[CH:11][C:12](Cl)=[O:13].C(N(CC)CC)C>C(OC(C)C)(C)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:12](=[O:13])[CH:11]=[C:10]([CH3:15])[CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
FC1=CC=C(C=C1)O
Name
Quantity
25.9 g
Type
reactant
Smiles
CC(=CC(=O)Cl)C
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)OC(C)C
Step Two
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the organic solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude ester
DISTILLATION
Type
DISTILLATION
Details
Distillation under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)OC(C=C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 38.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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